(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone
Overview
Description
(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone: is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Starting Materials: : Common starting materials include aminoguanidine hydrochloride and various amines.
Reaction Pathways:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, purification processes, and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activity, such as antimicrobial or antifungal properties.
Medicine: : It could be explored for its therapeutic potential in treating various diseases.
Industry: : The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone: can be compared with other triazole derivatives, such as 3-methyl-1H-1,2,4-triazol-5-amine and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine . These compounds share structural similarities but may differ in their chemical properties and applications.
List of Similar Compounds
3-methyl-1H-1,2,4-triazol-5-amine
tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Properties
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-7-9-5(10-11-7)6(13)12-3-1-2-4-12/h1-4H2,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWVCDVQVZYNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672465 | |
Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921225-14-1 | |
Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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